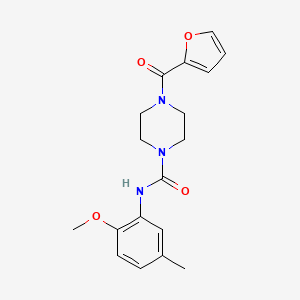
(2R)-2-(pyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(pyridin-3-yl)propanoic acid, also known as 3-PPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
(2R)-2-(pyridin-3-yl)propanoic acid acts as a selective antagonist of mGluR4 by binding to the allosteric site of the receptor. This results in the inhibition of glutamate release, which leads to a reduction in the activity of dopaminergic neurons. This mechanism of action is thought to underlie the potential therapeutic effects of (2R)-2-(pyridin-3-yl)propanoic acid in neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-(pyridin-3-yl)propanoic acid have been extensively studied in animal models. It has been shown to reduce the activity of dopaminergic neurons in the striatum, which is a key region involved in the regulation of movement and reward. This reduction in activity is thought to be responsible for the potential therapeutic effects of (2R)-2-(pyridin-3-yl)propanoic acid in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (2R)-2-(pyridin-3-yl)propanoic acid is its high selectivity for mGluR4, which makes it a valuable tool for studying the role of this receptor in neurological disorders. However, one of the limitations of (2R)-2-(pyridin-3-yl)propanoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of (2R)-2-(pyridin-3-yl)propanoic acid. One direction is to further investigate its potential therapeutic effects in neurological disorders, including Parkinson's disease, schizophrenia, and addiction. Another direction is to explore its potential applications in other fields, such as cancer research and drug discovery. Additionally, future research could focus on developing more efficient methods for synthesizing (2R)-2-(pyridin-3-yl)propanoic acid and improving its solubility in aqueous solutions.
Méthodes De Synthèse
(2R)-2-(pyridin-3-yl)propanoic acid can be synthesized through multiple methods, including the reaction of 3-bromopyridine with ethyl 2-oxoacetate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 3-pyridylacetic acid with thionyl chloride, followed by treatment with sodium hydroxide.
Applications De Recherche Scientifique
(2R)-2-(pyridin-3-yl)propanoic acid has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release. This makes (2R)-2-(pyridin-3-yl)propanoic acid a potential therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Propriétés
IUPAC Name |
(2R)-2-pyridin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGAPGURIPIFA-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(pyridin-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[2-(2-Hydroxypropylamino)benzimidazol-1-yl]methyl]benzonitrile](/img/structure/B7546845.png)


![1h-Pyrazolo[4,3-d]pyrimidin-7-amine,n,3-dimethyl-](/img/structure/B7546862.png)

![N,N,4-trimethyl-3-[[4-methyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazol-2-ylidene]amino]benzenesulfonamide](/img/structure/B7546894.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![(2R)-2-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid](/img/structure/B7546923.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)